molecular formula C8H10N4O2 B11900577 2-methoxy-1,7-dimethyl-1H-purin-6(7H)-one

2-methoxy-1,7-dimethyl-1H-purin-6(7H)-one

Cat. No.: B11900577
M. Wt: 194.19 g/mol
InChI Key: QWXDMSNUYYDCGR-UHFFFAOYSA-N
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Description

2-Methoxy-1,7-dimethyl-1H-purin-6(7H)-one is a substituted purine derivative characterized by:

  • A methoxy group (-OCH₃) at position 2.
  • Methyl groups (-CH₃) at positions 1 and 6.
  • A ketone group at position 4.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-methoxy-1,7-dimethylpurin-6-one

InChI

InChI=1S/C8H10N4O2/c1-11-4-9-6-5(11)7(13)12(2)8(10-6)14-3/h4H,1-3H3

InChI Key

QWXDMSNUYYDCGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=N2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Purine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-Methoxy-1,7-dimethyl-1H-purin-6(7H)-one* 2-OCH₃, 1-CH₃, 7-CH₃ C₈H₁₀N₄O₂ 194.20 Not reported Hypothetical; methoxy enhances polarity
1,7-Dimethylhypoxanthine 1-CH₃, 7-CH₃ C₇H₈N₄O 164.16 198 High crystallinity, moderate solubility
2-Methylhypoxanthine 2-CH₃ C₆H₆N₄O 150.14 Not reported Density: 1.721 g/cm³; Refractive Index: 1.82
2-Amino-7-methyl-1H-purin-6(7H)-one 2-NH₂, 7-CH₃ C₆H₇N₅O 165.16 Not reported Amino group increases hydrogen bonding potential
2-Amino-1,7-diethyl-1H-purin-6(7H)-one 2-NH₂, 1-C₂H₅, 7-C₂H₅ C₉H₁₃N₅O 207.23 Not reported Ethyl groups may enhance lipophilicity

* Hypothetical values inferred from analogs.

Key Structural Differences and Implications

Substituent Effects on Reactivity and Solubility

  • Methoxy vs. This could influence interactions with biological targets (e.g., enzymes or receptors).
  • Alkyl Chain Length: Ethyl substituents (e.g., in 2-Amino-1,7-diethyl analog ) increase molecular weight and lipophilicity compared to methyl groups, affecting membrane permeability.

Crystallography and Molecular Packing

  • highlights the monoclinic crystal systems of related purine derivatives (space groups P21/n and C2/c), with unit cell parameters influenced by substituents . The methoxy group in the target compound may alter hydrogen-bonding networks compared to amino or methyl groups.

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